molecular formula C12H13ClO B8745880 2-Butyl-5-chlorobenzofuran CAS No. 55877-57-1

2-Butyl-5-chlorobenzofuran

Cat. No.: B8745880
CAS No.: 55877-57-1
M. Wt: 208.68 g/mol
InChI Key: KMAGJAHANFYLHE-UHFFFAOYSA-N
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Description

2-Butyl-5-chlorobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-chlorobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(4-methoxyphenyl)-1,3-heptanedione with an acrolein dimer in the presence of a halogenation reagent and an acid catalyst. The reaction is carried out in an organic solvent at temperatures ranging from 25°C to 100°C for 1-8 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-chlorobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyl-5-chlorobenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butyl-5-chlorobenzofuran involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-3-chloro-1-benzofuran
  • 2-Butyl-5-bromo-1-benzofuran
  • 2-Butyl-5-fluoro-1-benzofuran

Uniqueness

2-Butyl-5-chlorobenzofuran is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the 5-position and the butyl group at the 2-position can enhance its lipophilicity and ability to interact with biological targets .

Properties

CAS No.

55877-57-1

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

2-butyl-5-chloro-1-benzofuran

InChI

InChI=1S/C12H13ClO/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11/h5-8H,2-4H2,1H3

InChI Key

KMAGJAHANFYLHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 31.5 g. (0.14 mol.) of 2-butyryl-5-chlorobenzofuran and 35 ml. of 98% hydrazine in 70 ml. of diethylene glycol was warmed for a few minutes on a steam bath. Then 23.3 g. of potassium hydroxide was added and the reaction mixture was refluxed for two hours. After cooling, water was added to the mixture and the resulting aqueous solution was extracted with benzene. The extract was washed with water, 10% aqueous hydrochloric acid and water, dried (MgSO4) and concentrated in vacuo to yield 2-n-butyl-5-chlorobenzofuran, b.p. 70°-75° (10-15 mm.).
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